molecular formula C10H12BrN3 B13209486 N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 16822-80-3

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13209486
CAS No.: 16822-80-3
M. Wt: 254.13 g/mol
InChI Key: DKPAVKDMVFUAOI-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine: is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-bromo-2-methylbenzoic acid and 1,2-diaminoethane.

    Step 1 - Formation of Imidazole Ring: The 5-bromo-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This is then reacted with 1,2-diaminoethane to form the imidazole ring.

    Step 2 - Cyclization: The intermediate product undergoes cyclization under acidic conditions to form N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine.

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of a base like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

    Coupling Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a valuable intermediate in the synthesis of pharmaceuticals.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Industry:

    Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Electronics: Its derivatives can be used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

    N-(5-Bromo-2-methylphenyl)-1H-imidazol-2-amine: Lacks the dihydro component, which can affect its reactivity and binding properties.

    N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-pyrazol-2-amine: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.

Uniqueness:

    Structural Features: The combination of a bromine atom, a methyl group, and an imidazole ring in N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine provides a unique set of electronic and steric properties.

    Reactivity: The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.

Properties

CAS No.

16822-80-3

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12BrN3/c1-7-2-3-8(11)6-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

DKPAVKDMVFUAOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2=NCCN2

Origin of Product

United States

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